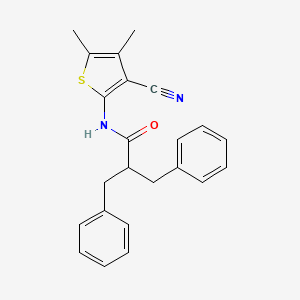
2,6-Dimethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, piperidine, carbothioyl, and dinitrobenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. The initial steps often include the formation of the core phenyl structure, followed by the introduction of methoxy groups at the 2 and 6 positions. The piperidine-1-carbothioyl group is then attached to the 4-position of the phenyl ring. Finally, the 2,4-dinitrobenzoate group is introduced through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro groups can produce amines .
Scientific Research Applications
2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL ACETATE: Similar structure but with an acetate group instead of a dinitrobenzoate group.
2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE: Similar structure but with a benzoate group instead of a dinitrobenzoate group.
Uniqueness
The uniqueness of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity, while the piperidine-1-carbothioyl group adds to its potential biological activity .
Properties
Molecular Formula |
C21H21N3O8S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-(piperidine-1-carbothioyl)phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C21H21N3O8S/c1-30-17-10-13(20(33)22-8-4-3-5-9-22)11-18(31-2)19(17)32-21(25)15-7-6-14(23(26)27)12-16(15)24(28)29/h6-7,10-12H,3-5,8-9H2,1-2H3 |
InChI Key |
XWTSMLHYVFUCIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)C(=S)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide](/img/structure/B11657775.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide](/img/structure/B11657788.png)
![(3-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11657789.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11657806.png)
![N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11657812.png)
![5,5-dimethyl-2-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexane-1,3-dione](/img/structure/B11657820.png)
![N-(4-acetylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11657825.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B11657846.png)
![N-(3-Nitrophenyl)-N-({N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11657851.png)
![Methyl 6-methyl-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11657858.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11657866.png)

